Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride
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Overview
Description
Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride is a chemical compound with the molecular formula C8H7ClFNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride typically involves the esterification of 3-amino-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the reagents used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is 3-amino-6-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups on the benzene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-fluorobenzoate
- Methyl 3-amino-2-chloro-6-fluorobenzoate
- Methyl 2-amino-3-fluorobenzoate
Uniqueness
Methyl3-amino-6-chloro-2-fluorobenzoatehydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-amino-6-chloro-2-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJTBJCUICTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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